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Compound of Interest

Compound Name: Vicagrel

Cat. No.: B8093363 Get Quote

An In-depth Analysis of a Novel P2Y12 Receptor Antagonist

This technical guide provides a comprehensive overview of Vicagrel, an investigational

antiplatelet agent for the treatment and prevention of cardiovascular diseases. Designed for

researchers, scientists, and drug development professionals, this document details Vicagrel's
mechanism of action, metabolic pathway, and summarizes key findings from preclinical and

clinical studies.

Introduction
Vicagrel is a novel, orally administered thienopyridine antiplatelet drug designed to overcome

some of the limitations of clopidogrel, a widely used antiplatelet agent.[1][2] It is being

developed for the treatment and prevention of thrombotic events in patients with cardiovascular

and cerebrovascular diseases, such as acute coronary syndrome (ACS), peripheral arterial

disease, and ischemic stroke.[1][3] As a prodrug, Vicagrel requires metabolic activation to

exert its therapeutic effect.[1]

Mechanism of Action
Similar to clopidogrel, Vicagrel's therapeutic effect is achieved through the irreversible

inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5]

The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and

aggregation.[1] By blocking this receptor, Vicagrel's active metabolite prevents ADP-induced

platelet aggregation, thereby reducing the risk of thrombus formation.[1]
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Signaling Pathway
The inhibition of the P2Y12 receptor by Vicagrel's active metabolite disrupts the downstream

signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels,

and ultimately preventing the conformational change of the glycoprotein IIb/IIIa receptor, which

is necessary for platelet aggregation.
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Figure 1: Vicagrel's Mechanism of Action on the P2Y12 Signaling Pathway.
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Metabolic Activation
A key differentiating feature of Vicagrel is its metabolic activation pathway. Unlike clopidogrel,

which relies heavily on the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme for

its initial activation step, Vicagrel is primarily hydrolyzed by carboxylesterase-2 (CES2) and

arylacetamide deacetylase (AADAC) in the intestine.[2][6] This bypass of the CYP2C19-

dependent step is designed to provide a more predictable and consistent antiplatelet effect,

particularly in individuals who are poor metabolizers of clopidogrel.[2][7]

Both Vicagrel and clopidogrel are converted to the same intermediate metabolite, 2-oxo-

clopidogrel, which is then further metabolized to the active thiol metabolite that inhibits the

P2Y12 receptor.[2]
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Figure 2: Metabolic Activation Pathways of Vicagrel and Clopidogrel.

Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy Chinese volunteers have demonstrated that Vicagrel is rapidly

absorbed and metabolized.[8][9]

Pharmacokinetics
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The active metabolite of Vicagrel reaches its peak plasma concentration (Tmax) faster than

that of clopidogrel.[9] The exposure to the active metabolite, as measured by the area under

the curve (AUC), increases proportionally with the dose of Vicagrel.[9][10] Notably, equimolar

doses of Vicagrel result in significantly higher exposure to the active metabolite compared to

clopidogrel.[10][11]

Table 1: Pharmacokinetic Parameters of Vicagrel's Active Metabolite (M15-2) vs. Clopidogrel's

Active Metabolite in Healthy Chinese Volunteers (Single Dose)[8]

Drug (Dose) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL)

Vicagrel (5 mg) 5.88 ± 2.05 0.50 11.7 ± 3.4

Clopidogrel (75 mg) 4.31 ± 2.21 0.75 11.8 ± 5.0

Vicagrel (20 mg) 26.1 ± 7.9 0.50 47.9 ± 11.6

Clopidogrel (300 mg) 18.9 ± 9.0 1.00 41.7 ± 16.2

Pharmacodynamics
Vicagrel demonstrates a dose-dependent inhibition of platelet aggregation (IPA).[9][12] Studies

have shown that a 5 mg dose of Vicagrel achieves a similar level of platelet inhibition to a 75

mg dose of clopidogrel.[10] Higher doses of Vicagrel (10 mg and 15 mg) result in significantly

greater platelet inhibition.[9]

Table 2: Inhibition of Platelet Aggregation (IPA) with Vicagrel vs. Clopidogrel in Healthy

Chinese Volunteers (Day 10, 4h post-dose)[9][12]

Treatment Group Mean IPA (%)

Vicagrel (5 mg) 32.4

Vicagrel (10 mg) 60.7

Vicagrel (15 mg) 79.1

Clopidogrel (75 mg) 46.6
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Clinical Trials and Safety Profile
Vicagrel has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase I Studies
Phase I trials in healthy volunteers have shown that Vicagrel is well-tolerated at various doses.

[9][10] The most common adverse events reported were mild in severity.[9] These studies

established the pharmacokinetic and pharmacodynamic profile of Vicagrel and provided the

basis for dose selection in subsequent trials.[10]

Phase II Studies
A Phase II, multicenter, randomized, double-blind, triple-dummy, dose-exploring trial

(NCT03599284) compared the antiplatelet activity and safety of different doses of Vicagrel with

clopidogrel in patients with coronary artery disease undergoing percutaneous coronary

intervention (PCI).[13][14] The results showed that Vicagrel had a comparable antiplatelet

effect and safety profile to clopidogrel.[14] Importantly, the antiplatelet effect of Vicagrel was

not significantly affected by CYP2C19 metabolizer status.[14]

Table 3: Safety Endpoints in Phase II Trial of Vicagrel vs. Clopidogrel in CAD Patients

Undergoing PCI[14]

Treatment Group
(Loading/Maintenance
Dose)

Adverse Events (%)
Any Bleeding (%) (BARC
criteria)

Vicagrel (20/5 mg) 4.35 13.04

Vicagrel (24/6 mg) 0 14.06

Vicagrel (30/7.5 mg) 1.45 11.59

Clopidogrel (300/75 mg) 5.56 11.11

Ongoing Phase III Studies
A Phase III clinical trial (NCT06577519) is currently underway to further evaluate the efficacy

and safety of Vicagrel in patients with ACS undergoing PCI.
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Experimental Protocols
Pharmacokinetic Analysis
Objective: To determine the plasma concentrations of Vicagrel's metabolites.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was used.[9][10]

Protocol:

Collect blood samples at predetermined time points post-drug administration.

Centrifuge the blood samples to separate the plasma.

Store plasma samples at -80°C until analysis.

Prepare plasma samples by protein precipitation.

Analyze the samples using an LC-MS/MS system to quantify the concentrations of the

metabolites.

Pharmacodynamic Analysis
Objective: To assess the inhibition of platelet aggregation.

Methodology: The VerifyNow-P2Y12 assay was used to measure P2Y12 reaction units (PRU).

[9][10]

Protocol:

Collect blood samples in 3.2% sodium citrate tubes.

Perform the VerifyNow-P2Y12 assay according to the manufacturer's instructions.

The instrument reports the level of P2Y12 receptor blockade in PRU.

Calculate the percentage of inhibition of platelet aggregation (IPA) from the PRU values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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